N-(2,6-dimethyl-4-quinolinyl)-2-furamide
Description
N-(2,6-Dimethyl-4-quinolinyl)-2-furamide is a heterocyclic compound featuring a quinoline core substituted with methyl groups at the 2- and 6-positions and a 2-furamide moiety at the 4-position. Quinoline derivatives are widely studied for their pharmacological properties, including enzyme inhibition and antioxidant activity. The dimethyl substituents on the quinoline ring likely influence electronic and steric properties, while the furamide group contributes to hydrogen bonding and metabolic stability.
Properties
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-5-6-13-12(8-10)14(9-11(2)17-13)18-16(19)15-4-3-7-20-15/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDMYSCZSLAGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Quinoline vs. Phenyl Core: The target compound’s quinoline core (vs.
Substituent Effects: Electron-Donating Groups: The 2,6-dimethyl groups on the quinoline ring (target) contrast with the 4-nitro group (electron-withdrawing) in , which correlates with higher bioactivity scores (5.928 vs. 5.503 for 4-fluoro) . Methoxy vs. Methyl: NMDPEF’s methoxy group may offer different steric hindrance compared to the target’s methyl groups, affecting QR2 binding kinetics.
Catalytic and Stability Considerations
- Reactivity: The furamide group in the target compound is more prone to methanolysis than picolinamide derivatives (ΔE = −12.3 kcal/mol for 2-furamide vs. −8.5 kcal/mol for picolinamide) .
- Catalytic Applications : While 2-furonitrile enhances polycarbonate synthesis , the target’s furamide group lacks nitrile functionality, limiting its utility in similar catalytic processes.
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